molecular formula C12H15NO3 B14622955 Ethyl 5-(dimethylamino)-2-formylbenzoate CAS No. 57470-72-1

Ethyl 5-(dimethylamino)-2-formylbenzoate

Cat. No.: B14622955
CAS No.: 57470-72-1
M. Wt: 221.25 g/mol
InChI Key: CWYCOEUFVMVJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(dimethylamino)-2-formylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a dimethylamino group, and a formyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(dimethylamino)-2-formylbenzoate typically involves the esterification of 5-(dimethylamino)-2-formylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

5-(dimethylamino)-2-formylbenzoic acid+ethanolacid catalystEthyl 5-(dimethylamino)-2-formylbenzoate+water\text{5-(dimethylamino)-2-formylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-(dimethylamino)-2-formylbenzoic acid+ethanolacid catalyst​Ethyl 5-(dimethylamino)-2-formylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(dimethylamino)-2-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

Major Products

    Oxidation: 5-(dimethylamino)-2-carboxybenzoic acid.

    Reduction: Ethyl 5-(dimethylamino)-2-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(dimethylamino)-2-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(dimethylamino)-2-formylbenzoate depends on its specific application. For instance, as a fluorescent probe, the dimethylamino group can interact with light, leading to fluorescence emission. In pharmacological applications, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(dimethylamino)-2-formylbenzoate
  • Ethyl 5-(methylamino)-2-formylbenzoate
  • Ethyl 5-(dimethylamino)-3-formylbenzoate

Uniqueness

Ethyl 5-(dimethylamino)-2-formylbenzoate is unique due to the specific positioning of the dimethylamino and formyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct applications in various fields compared to its analogs.

Properties

CAS No.

57470-72-1

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 5-(dimethylamino)-2-formylbenzoate

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11-7-10(13(2)3)6-5-9(11)8-14/h5-8H,4H2,1-3H3

InChI Key

CWYCOEUFVMVJQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.